molecular formula C15H14O5 B1204512 2,3-Epoxysesamone CAS No. 111261-12-2

2,3-Epoxysesamone

Cat. No.: B1204512
CAS No.: 111261-12-2
M. Wt: 274.27 g/mol
InChI Key: TWESJUCJKWFWQV-UHFFFAOYSA-N
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Description

2, 3-Epoxysesamone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 2, 3-Epoxysesamone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-epoxysesamone is primarily located in the cytoplasm. Outside of the human body, 2, 3-epoxysesamone can be found in fats and oils. This makes 2, 3-epoxysesamone a potential biomarker for the consumption of this food product.

Properties

CAS No.

111261-12-2

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3,6-dihydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3

InChI Key

TWESJUCJKWFWQV-UHFFFAOYSA-N

SMILES

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C

Canonical SMILES

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C

melting_point

85-86°C

physical_description

Solid

Synonyms

2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone
2,3-epoxysesamone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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